4-{3-[4-(Trifluoromethoxy)phenyl]prop-2-enoyl}benzoic acid
Overview
Description
4-{3-[4-(Trifluoromethoxy)phenyl]prop-2-enoyl}benzoic acid is a chemical compound that has garnered significant interest in scientific research due to its unique structural properties and potential applications. This compound features a trifluoromethoxy group attached to a phenyl ring, which is further connected to a prop-2-enoyl group and a benzoic acid moiety. The presence of the trifluoromethoxy group imparts distinct chemical and physical properties, making it a valuable compound for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{3-[4-(Trifluoromethoxy)phenyl]prop-2-enoyl}benzoic acid typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the Suzuki-Miyaura cross-coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction employs palladium catalysts and boron reagents to couple aryl halides with aryl boronic acids under mild conditions .
Another approach involves the Heck reaction, where an aryl halide reacts with an alkene in the presence of a palladium catalyst to form the desired product. The reaction conditions for these methods often include the use of organic solvents such as N,N-dimethylformamide (DMF) and bases like potassium carbonate (K2CO3) .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-{3-[4-(Trifluoromethoxy)phenyl]prop-2-enoyl}benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The trifluoromethoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents such as lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like sodium methoxide (NaOMe) for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the compound can yield benzoic acid derivatives, while reduction can produce alcohols or alkanes. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties .
Scientific Research Applications
4-{3-[4-(Trifluoromethoxy)phenyl]prop-2-enoyl}benzoic acid has numerous applications in scientific research, including:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It serves as a probe for investigating biological pathways and interactions due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-{3-[4-(Trifluoromethoxy)phenyl]prop-2-enoyl}benzoic acid involves its interaction with molecular targets and pathways within biological systems. The trifluoromethoxy group can enhance the compound’s binding affinity to specific proteins or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 3-(Trifluoromethoxy)benzoic acid
- 4-(Trifluoromethyl)benzoic acid
- 2-(Trifluoromethyl)benzoic acid
- 4-(Hydroxymethyl)phenol
- Trifluoroacetic acid
Uniqueness
4-{3-[4-(Trifluoromethoxy)phenyl]prop-2-enoyl}benzoic acid stands out due to the presence of both the trifluoromethoxy group and the prop-2-enoyl group, which confer unique chemical and physical properties. These features make it particularly valuable for applications requiring high thermal stability, resistance to degradation, and specific biological interactions .
Properties
IUPAC Name |
4-[(E)-3-[4-(trifluoromethoxy)phenyl]prop-2-enoyl]benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11F3O4/c18-17(19,20)24-14-8-1-11(2-9-14)3-10-15(21)12-4-6-13(7-5-12)16(22)23/h1-10H,(H,22,23)/b10-3+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEZYITBOKXEFOT-XCVCLJGOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)C2=CC=C(C=C2)C(=O)O)OC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C(=O)C2=CC=C(C=C2)C(=O)O)OC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11F3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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